2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole
Brand Name: Vulcanchem
CAS No.: 282523-46-0
VCID: VC7787646
InChI: InChI=1S/C20H12Cl3N3O3/c21-13-6-4-12(5-7-13)20-24-18-9-8-14(26(27)28)10-19(18)25(20)29-11-15-16(22)2-1-3-17(15)23/h1-10H,11H2
SMILES: C1=CC(=C(C(=C1)Cl)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl
Molecular Formula: C20H12Cl3N3O3
Molecular Weight: 448.68

2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole

CAS No.: 282523-46-0

Cat. No.: VC7787646

Molecular Formula: C20H12Cl3N3O3

Molecular Weight: 448.68

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole - 282523-46-0

Specification

CAS No. 282523-46-0
Molecular Formula C20H12Cl3N3O3
Molecular Weight 448.68
IUPAC Name 2-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methoxy]-6-nitrobenzimidazole
Standard InChI InChI=1S/C20H12Cl3N3O3/c21-13-6-4-12(5-7-13)20-24-18-9-8-14(26(27)28)10-19(18)25(20)29-11-15-16(22)2-1-3-17(15)23/h1-10H,11H2
Standard InChI Key MSQHCHCHUTYIPN-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Cl)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(4-Chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole (CAS: 282523-46-0) features a benzimidazole backbone substituted at three critical positions:

  • N-1: A 2,6-dichlorobenzyloxy group

  • C-2: A 4-chlorophenyl moiety

  • C-6: A nitro (-NO₂) functional group

This arrangement creates a planar, aromatic system with electron-withdrawing substituents that enhance reactivity and target binding affinity. The molecular formula C₂₀H₁₂Cl₃N₃O₃ corresponds to a molecular weight of 448.68 g/mol, with halogen atoms contributing to lipophilicity (calculated LogP: 3.82) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₁₂Cl₃N₃O₃
Molecular Weight448.68 g/mol
Density1.51 ± 0.1 g/cm³
Predicted Boiling Point618.4 ± 65.0 °C
Aqueous Solubility<0.1 mg/mL (25°C)
pKa0.53 ± 0.10

Crystallographic and Spectroscopic Data

X-ray diffraction studies of analogous benzimidazoles reveal a coplanar arrangement between the benzimidazole core and substituted aryl groups, facilitating π-π stacking interactions with biological targets. The nitro group at C-6 introduces intramolecular charge transfer characteristics, evidenced by UV-Vis absorption maxima at 320–350 nm. Nuclear magnetic resonance (¹H NMR) spectra show distinct signals for:

  • Aromatic protons: δ 7.2–8.1 ppm (multiplet, 9H)

  • Benzyloxy CH₂: δ 5.4 ppm (singlet)

  • Nitro group: Indirectly inferred through deshielding effects.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step protocol:

  • Benzimidazole core formation: Condensation of 4-chloro-1,2-diaminobenzene with 4-chlorobenzaldehyde under sodium metabisulfite catalysis (yield: 85–92%) .

  • N-1 Alkylation: Microwave-assisted reaction with 2,6-dichlorobenzyl bromide in dimethylformamide (DMF) at 120°C for 30 minutes .

  • C-6 Nitration: Treatment with fuming nitric acid (HNO₃/H₂SO₄) at 0–5°C to install the nitro group (yield: 78%).

Industrial Manufacturing

Pharmaceutical production employs continuous flow reactors to enhance efficiency:

  • Residence time: 2–5 minutes

  • Temperature: 80–100°C

  • Pressure: 3–5 bar
    This method achieves >90% purity with <2% byproducts, as confirmed by high-performance liquid chromatography (HPLC).

Biological Activities and Pharmacological Profile

Antimicrobial Efficacy

In vitro testing against Gram-positive bacteria demonstrates potent activity:

Table 2: Minimum Inhibitory Concentrations (MIC)

OrganismMIC (μg/mL)Reference
Staphylococcus aureus (MSSA)4–8
Staphylococcus aureus (MRSA)8–16
Enterococcus faecalis16–32

Mechanistic studies attribute this activity to dual inhibition of dihydrofolate reductase (DHFR) and penicillin-binding protein 2a (PBP2a) . The nitro group generates reactive nitrogen species that disrupt bacterial membranes, while chlorinated aryl groups enhance target binding.

Anticancer Activity

The compound exhibits broad-spectrum cytotoxicity against human cancer cell lines:

Table 3: Half-Maximal Inhibitory Concentrations (IC₅₀)

Cell LineIC₅₀ (μM)Reference
HepG2 (hepatocellular)2.39–4.15
MDA-MB-231 (breast)3.82–5.67
C26 (colon)4.91–7.23

Docking simulations indicate strong binding to tubulin (ΔG = -9.8 kcal/mol) and topoisomerase II (ΔG = -8.3 kcal/mol), disrupting microtubule assembly and DNA replication .

Mechanism of Action

Antimicrobial Pathway

The compound employs a multitarget approach:

  • DHFR inhibition: Competes with dihydrofolic acid (Kᵢ = 0.87 μM), blocking nucleotide synthesis .

  • Cell wall disruption: Nitroso intermediates covalently modify peptidoglycan precursors.

  • Oxidative stress: Superoxide (O₂⁻) generation via redox cycling of the nitro group.

Anticancer Mechanism

Cytotoxicity arises from:

  • Mitotic arrest: Tubulin polymerization inhibition (EC₅₀ = 1.2 μM) .

  • DNA damage: Intercalation and topoisomerase II poisoning.

  • Apoptosis induction: Caspase-3 activation via Bcl-2/Bax ratio modulation .

Drug Development Considerations

ADMET Profiling

Computational predictions using SwissADME indicate:

  • Absorption: Caco-2 permeability = 6.5 × 10⁻⁶ cm/s

  • Metabolism: CYP3A4 substrate (t₁/₂ = 2.8 h)

  • Toxicity: hERG inhibition risk (IC₅₀ = 12 μM)

These profiles align with FDA-approved drugs like ciprofloxacin and paclitaxel .

Structural Optimization

Second-generation analogs focus on:

  • Nitro group replacement: Sulfonamide or cyano substituents to reduce toxicity

  • Benzyloxy chain variation: Introduction of polar groups to enhance solubility

Lead candidate 4c (6-methyl analog) shows improved therapeutic index (LD₅₀ > 200 mg/kg) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator